Cas no 433-95-4 (1,2-Bis(trifluoromethyl)benzene)
1,2-Bis(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Bis(trifluoromethyl)benzene
- o-Bis(trifluoromethyl)benzene
- o-Xylene, alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-
- 1,2-BIS(TRIFLUROMETHYL)BENZENE
- alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-o-xylene
- α,α,α,α',α',α'-Hexafluoro-o-xylene
- 1,2-Bis-(trifluoromethyl)benzene
- 1,2-Bis-trifluormethyl-benzol
- 1,2-bis-trifluoromethyl-benzene
- bis(trifluoromethyl)-benzene
- trifluoromethylbenzotrifluoride
- o-Xylene, a,a,a,a',a',a'-hexafluoro- (6CI,7CI,8CI)
- 1,2-Di(trifluoromethyl)benzene
- a,a,a,a',a',a'-Hexafluoro-o-xylene
- Benzene, 1,2-bis(trifluoromethyl)-
- o-Xylene, .alpha.,.alpha.,.alpha.,.alpha.',.alpha.',.alpha.'-hexafluoro-
- hexafluoroxylene
- Benzene, bis(trifluoromethyl)-
- KSC193C8F
- XXZOEDQFGXTEAD-UHFFFAOYSA-N
- 1,2-Bis(trifluoromethyl) benzene
- STL556585
- PC3081
- BBL102779
- 6000AB
- A
- AMY2561
- EINECS 207-092-3
- UNII-MRD8XU7FGR
- DTXSID90195818
- B3110
- 433-95-4
- MRD8XU7FGR
- InChI=1/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4
- A872705
- GS-6818
- MFCD03094218
- SCHEMBL63469
- AKOS005063710
- FT-0632127
- o-Ditrifluoromethylbenzene
- NS00042865
- DB-051076
- 26545-61-9
- 207-092-3
- DTXCID30118309
-
- MDL: MFCD03094218
- Inchi: 1S/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H
- InChI Key: XXZOEDQFGXTEAD-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C(F)(F)F)(F)F
Computed Properties
- Exact Mass: 214.02200
- Monoisotopic Mass: 214.022
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not available
- Density: 1.440(lit.)
- Boiling Point: 142°C(lit.)
- Flash Point: 29.9℃
- Refractive Index: 1.3920-1.3960
- PSA: 0.00000
- LogP: 3.72420
- Solubility: Not available
1,2-Bis(trifluoromethyl)benzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H315,H319
- Warning Statement: P210,P233,P241,P264,P280,P303+P361+P353,P305+P351+P338,P332+P351+P338,P337+P313,P362,P501,P403+P235
- Hazardous Material transportation number:1993
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
1,2-Bis(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034743-100g |
1,2-Bis(Trifluoromethyl)benzene |
433-95-4 | 97% | 100g |
£322.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B130138-5g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | >97.0%(GC) | 5g |
¥607.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B130138-25g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | >97.0%(GC) | 25g |
¥2667.90 | 2023-09-04 | |
| Fluorochem | 034743-1g |
1,2-Bis(Trifluoromethyl)benzene |
433-95-4 | 97% | 1g |
£14.00 | 2022-02-28 | |
| Fluorochem | 034743-5g |
1,2-Bis(Trifluoromethyl)benzene |
433-95-4 | 97% | 5g |
£24.00 | 2022-02-28 | |
| Fluorochem | 034743-25g |
1,2-Bis(Trifluoromethyl)benzene |
433-95-4 | 97% | 25g |
£100.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021494-25g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 97% | 25g |
¥3201 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021494-5g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 97% | 5g |
¥729 | 2024-05-23 | |
| TRC | B415705-1g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 1g |
$ 69.00 | 2023-04-18 | ||
| TRC | B415705-5g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 5g |
$ 133.00 | 2023-04-18 |
1,2-Bis(trifluoromethyl)benzene Suppliers
1,2-Bis(trifluoromethyl)benzene Related Literature
-
1. Selectivity and charge transfer in photoreactions of donor-acceptor systems. Part 10. meta Photocycloadditions of m-bis(trifluoromethyl)benzene and trifluoromethyl benzonitriles to olefinsGabi Weber,Jan Runsink,Jochen Mattay J. Chem. Soc. Perkin Trans. 1 1987 2333
-
Craig Hicks,Brendan Duffy,Gráinne C. Hargaden Org. Chem. Front. 2014 1 716
-
Ya-Nong Wang,Xu-Qing Guo,Xiao-Han Zhu,Rui Zhong,Li-Hua Cai,Xiu-Feng Hou Chem. Commun. 2012 48 10437
-
Ewa Pietrasiak,Eunsung Lee Chem. Commun. 2022 58 2799
-
Britt A. Vanchura,II,Sean M. Preshlock,Philipp C. Roosen,Venkata A. Kallepalli,Richard J. Staples,Robert E. Maleczka,Jr.,Daniel A. Singleton,Milton R. Smith,III Chem. Commun. 2010 46 7724
Additional information on 1,2-Bis(trifluoromethyl)benzene
1,2-Bis(trifluoromethyl)benzene: A Comprehensive Overview
1,2-Bis(trifluoromethyl)benzene, also known by its CAS number CAS No. 433-95-4, is a highly fluorinated aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which consists of a benzene ring with two trifluoromethyl groups attached at the 1 and 2 positions. The trifluoromethyl groups introduce a range of interesting electronic and steric properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 1,2-Bis(trifluoromethyl)benzene has been extensively studied, with researchers exploring various methods to optimize the production process. One common approach involves the electrophilic substitution of benzene using trifluromethylating agents under specific reaction conditions. Recent advancements in catalytic methods have further enhanced the efficiency and selectivity of these reactions, paving the way for large-scale production. The stability and reactivity of this compound make it an ideal candidate for use in diverse chemical transformations.
In terms of physical properties, 1,2-Bis(trifluoromethyl)benzene exhibits a high melting point and boiling point due to the strong van der Waals forces arising from its fluorinated structure. These properties make it suitable for applications in high-temperature environments or as a component in advanced materials such as polymers and coatings. Additionally, the compound's electronic properties, including its high electron-withdrawing capacity, have been leveraged in the development of novel electronic materials and sensors.
The chemical reactivity of 1,2-Bis(trifluoromethyl)benzene is another area that has been extensively explored. Its trifluoromethyl groups render the molecule highly electrophilic, enabling it to participate in various nucleophilic substitution reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of biologically active compounds, where its unique reactivity can be harnessed to construct complex molecular frameworks. Furthermore, the compound's ability to undergo metal-catalyzed cross-coupling reactions has opened new avenues for its use in drug discovery and agrochemical development.
In the realm of environmental science, 1,2-Bis(trifluoromethyl)benzene has been studied for its potential impact on ecosystems and human health. While it is not classified as a hazardous substance under current regulations, its persistence in certain environmental conditions has raised concerns about long-term exposure. Ongoing research aims to better understand its degradation pathways and assess its risk profile to ensure safe handling and disposal practices.
The application of 1,2-Bis(trifluoromethyl)benzene extends beyond traditional chemical industries into emerging fields such as nanotechnology and green chemistry. Its use as a building block for constructing functional materials with tailored properties has been particularly promising. For instance, researchers have utilized this compound to develop advanced polymer electrolytes for lithium-ion batteries, demonstrating improved ionic conductivity and thermal stability.
In conclusion, 1,2-Bis(trifluoromethyl)benzene, with its unique structure and versatile properties, continues to be a focal point in chemical research and industrial applications. As new insights into its synthesis, reactivity, and environmental behavior emerge, this compound is poised to play an increasingly important role in shaping future innovations across multiple disciplines.
433-95-4 (1,2-Bis(trifluoromethyl)benzene) Related Products
- 84796-70-3(2,5-Dimethylbenzotrifluoride)
- 13630-19-8(2-(Trifluoromethyl)toluene)
- 2340-93-4(Benzene,1,2,3,4,5,6-hexakis(trifluoromethyl)-)
- 41818-96-6(1,3-Dimethyl-2-(trifluoromethyl)benzene)
- 80245-28-9(2,3-Dimethylbenzotrifluoride)
- 716-25-6(4-Methyl-1,2-bis-(trifluoromethyl)benzene)
- 136664-96-5(1-methyl-2,4-bis(trifluoromethyl)benzene)
- 320-23-0(1,2,4,5-Tetrakis(trifluoromethyl)benzene)
- 93841-19-1(Benzene,2,4-dimethyl-1-(trifluoromethyl)-)
- 312-95-8(Benzene,1-(difluoromethyl)-2-(trifluoromethyl)-)